molecular formula C3H4BrN3O2 B12360804 6-Bromo-1,2,4-triazinane-3,5-dione

6-Bromo-1,2,4-triazinane-3,5-dione

Cat. No.: B12360804
M. Wt: 193.99 g/mol
InChI Key: ZXMYUJOXVRRCDC-UHFFFAOYSA-N
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Description

6-Bromo-1,2,4-triazinane-3,5-dione is an organic compound with the molecular formula C3H2BrN3O2 and a molecular weight of 191.97 g/mol It is a derivative of triazine, characterized by the presence of a bromine atom at the 6th position and two keto groups at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,4-triazinane-3,5-dione typically involves the bromination of 1,2,4-triazinane-3,5-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,4-triazinane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

6-Bromo-1,2,4-triazinane-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,4-triazinane-3,5-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the keto groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,2,4-triazinane-3,5-dione
  • 6-Fluoro-1,2,4-triazinane-3,5-dione
  • 6-Iodo-1,2,4-triazinane-3,5-dione

Uniqueness

6-Bromo-1,2,4-triazinane-3,5-dione is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C3H4BrN3O2

Molecular Weight

193.99 g/mol

IUPAC Name

6-bromo-1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C3H4BrN3O2/c4-1-2(8)5-3(9)7-6-1/h1,6H,(H2,5,7,8,9)

InChI Key

ZXMYUJOXVRRCDC-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=O)NN1)Br

Origin of Product

United States

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